(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride
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Description
(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications
Spirocyclic Scaffold in Glutamic Acid Analogs
- A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed to probe topologies of different glutamate receptors. The rigid spirocyclic scaffold in these analogs 'fixes' the aminocarboxylate moiety and carboxylic group in space relative to each other (Radchenko, Grygorenko, & Komarov, 2008).
Novel Synthetic Approaches
- A novel synthetic approach was developed for non-natural conformationally rigid spiro-linked amino acids, including analogues of glutamic acid and lysine. This method involved a catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis processes (Yashin et al., 2019).
Synthesis of Sterically Constrained Amino Acids
- Synthesis of sterically constrained amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid was performed for use in chemistry, biochemistry, and drug design. These compounds offer a unique three-dimensional structure useful in scientific research (Radchenko, Grygorenko, & Komarov, 2010).
Application in Medicinal Chemistry
- The spiro[3.3]heptane motif was used to synthesize non-flattened amino group-containing building blocks and fluorinated analogs. These compounds have potential applications in medicinal chemistry due to their three-dimensional shape and unique pattern of fluorine substitution (Chernykh et al., 2016).
Properties
IUPAC Name |
(1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHTRSHHQGUDE-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@H](C[C@H]2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.